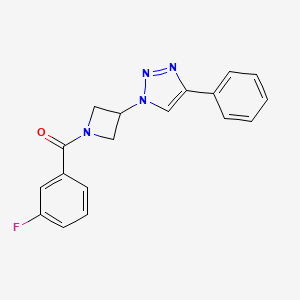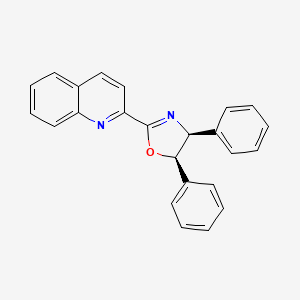![molecular formula C23H20ClN5O3 B2442947 8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 896299-67-5](/img/structure/B2442947.png)
8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C23H20ClN5O3 and its molecular weight is 449.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 8-(2-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, due to its complex structure, is involved in a wide range of chemical reactions and synthesis processes. For example, it has been found that similar imidazolino purine derivatives can be synthesized via intramolecular alkylation processes, contributing to the field of medicinal chemistry and drug design by offering new scaffolds for pharmacological activity exploration (Simo, Rybár, & Alföldi, 1998). Additionally, spectral and photophysical properties of related imidazo purine derivatives have been studied, revealing their potential in biochemical applications due to their unique fluorescence behavior, which could be utilized in the development of diagnostic tools or as molecular probes (Wenska, Koput, Insińska-Rak, Golankiewicz, Goslinski, & Ostrowski, 2004).
Molecular Interaction Studies
The interaction of similar compounds with biological targets has been a subject of research to understand their binding mechanisms and potential therapeutic applications. For instance, studies on substituted imidazolidine-2,4-dione derivatives have provided insights into their selective inhibition of human heart chymase, revealing the importance of hydrophobic interactions and hydrogen bonding in their activity, which could be informative for the design of novel cardiovascular therapeutics (Niwata, Fukami, Sumida, Ito, Kakutani, Saitoh, Suzuki, Imoto, Shibata, Imajo, Kiso, Tanaka, Nakazato, Ishihara, Takai, Yamamoto, Shiota, Miyazaki, Okunishi, Kinoshita, Urata, & Arakawa, 1997).
Propiedades
IUPAC Name |
6-(2-chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-26-20-19(21(31)27(23(26)32)12-7-13-30)28-14-18(15-8-3-2-4-9-15)29(22(28)25-20)17-11-6-5-10-16(17)24/h2-6,8-11,14,30H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZPOEBPXDHZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-phenylbutanamide](/img/structure/B2442864.png)
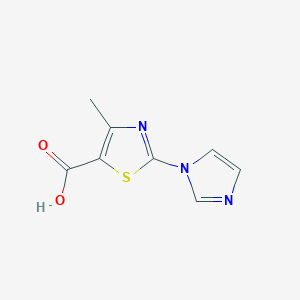
![methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)
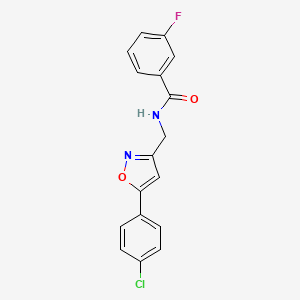
![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2442868.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2442869.png)
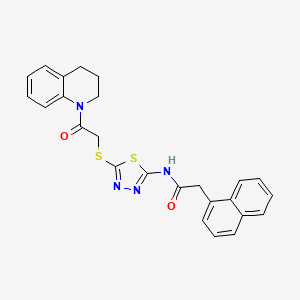
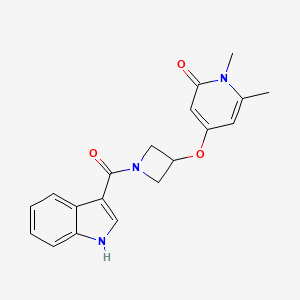
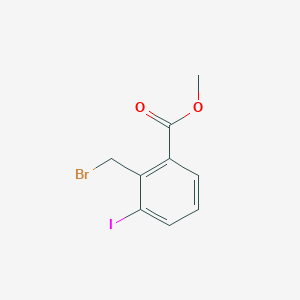
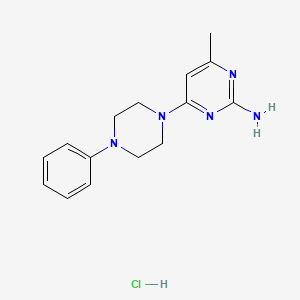
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2442879.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2442881.png)
